Product packaging for Cyclo(Ile-Ala)(Cat. No.:CAS No. 90821-99-1)

Cyclo(Ile-Ala)

Cat. No.: B2846251
CAS No.: 90821-99-1
M. Wt: 184.24 g/mol
InChI Key: JDRIJDPCYNFZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification as a Cyclic Dipeptide and 2,5-Diketopiperazine

Cyclo(Ile-Ala) is fundamentally classified as a cyclic dipeptide itjfs.comitjfs.com. Cyclic dipeptides, also commonly referred to as 2,5-diketopiperazines (2,5-DKPs), are characterized by a six-membered ring structure formed by the intramolecular condensation of two amino acid residues linked by peptide bonds itjfs.comitjfs.comwikipedia.org. This specific compound is composed of the amino acids isoleucine (Ile) and alanine (B10760859) (Ala), hence its name, Cyclo(Ile-Ala) medchemexpress.combiosynth.combic.ac.cn.

The systematic IUPAC name for Cyclo(Ile-Ala) is 3-butan-2-yl-6-methylpiperazine-2,5-dione nih.gov. Its molecular formula is C9H16N2O2, with a molecular weight of approximately 184.24 g/mol medchemexpress.combiosynth.combic.ac.cnnih.govchemsrc.combiocrick.comglpbio.com. The compound is also identified by its CAS number, 90821-99-1 medchemexpress.combiosynth.comnih.govchemsrc.combiocrick.comglpbio.com. As a 2,5-diketopiperazine, it features a core ring structure containing two amide groups at opposing positions wikipedia.org. These compounds are considered the smallest cyclodipeptides found in nature itjfs.comitjfs.com.

Overview of Significance in Natural Product Chemistry and Bioactive Compounds

Cyclo(Ile-Ala) holds significance within natural product chemistry due to its presence in various biological sources and its classification as a bioactive compound itjfs.comitjfs.commedchemexpress.commedchemexpress.com. Cyclic dipeptides, in general, are ubiquitous and have been identified in a wide array of organisms, including fungi, bacteria, plants, and animals, as well as in processed foods and fermentation broths itjfs.comitjfs.comwikipedia.org. Specifically, Cyclo(Ile-Ala) has been reported in sources such as the marine actinomycete Streptomyces nigra and Nocardia alba nih.gov, and Streptomyces 11014 I medchemexpress.comchemsrc.comglpbio.com. It is also found in whey protein powders itjfs.com.

The inherent stability of the 2,5-diketopiperazine ring structure, due to its rigidity and resistance to enzymatic degradation, makes these compounds attractive for medicinal and functional food applications itjfs.com. While specific detailed bioactivities for Cyclo(Ile-Ala) itself are still an area of ongoing research, the broader class of cyclodipeptides is recognized for exhibiting a diverse range of bioactivities. These include antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties itjfs.comitjfs.com. Some cyclodipeptides, including Cyclo(Ile-Ala), have also been identified as contributors to bitter flavor profiles in certain food products, such as cocoa itjfs.com. Its presence in natural sources and its structural class position it as a compound of interest for exploring potential pharmacological applications and as a chemical scaffold in research itjfs.combiocrick.com.

Data Tables

Table 1: Chemical and Physical Properties of Cyclo(Ile-Ala)

PropertyValueSource(s)
Molecular FormulaC9H16N2O2 medchemexpress.combiosynth.combic.ac.cnnih.govchemsrc.combiocrick.comglpbio.com
Molecular Weight184.24 g/mol medchemexpress.combiosynth.combic.ac.cnnih.govchemsrc.combiocrick.comglpbio.com
CAS Number90821-99-1 medchemexpress.combiosynth.comnih.govchemsrc.combiocrick.comglpbio.com
IUPAC Name3-butan-2-yl-6-methylpiperazine-2,5-dione nih.gov
LogP-0.17 chemsrc.com
Density1.0±0.1 g/cm³ chemsrc.com
Boiling Point432.0±38.0 °C at 760 mmHg chemsrc.com
Flash Point194.2±26.9 °C chemsrc.com
Exact Mass184.121185 chemsrc.com
Vapour Pressure0.0±1.0 mmHg at 25°C chemsrc.com
Index of Refraction1.452 chemsrc.com

Table 2: Classification and Occurrence of Cyclo(Ile-Ala)

Classification/OccurrenceDetailsSource(s)
ClassCyclic Dipeptide, 2,5-Diketopiperazine (2,5-DKP), Cyclic Peptide itjfs.comitjfs.comwikipedia.orgbic.ac.cn
Natural Product CategoryNatural Products, Microorganisms, Alkaloids medchemexpress.commedchemexpress.com
Reported SourcesMarine actinomycete 11014 I, Streptomyces nigra, Nocardia alba, Whey Protein Powders itjfs.commedchemexpress.comnih.govchemsrc.comglpbio.com
Flavor ContributionIdentified as contributing to bitter flavor in cocoa itjfs.com

Compound List

Cyclo(Ile-Ala)

Cyclodipeptides (CDPs)

2,5-Diketopiperazines (2,5-DKPs)

Isoleucine (Ile)

Alanine (Ala)

3-butan-2-yl-6-methylpiperazine-2,5-dione

Streptomyces nigra

Nocardia alba

Streptomyces 11014 I

Cyclo(Pro-Thr)

Cyclo(Phe-Val)

Cyclo(Leu-Val)

Cyclo(His-Pro)

Cyclo(Ile-Pro)

Cyclo(Ala-Leu)

Cyclo(Pro-Val)

Cyclo(Val-Leu)

Cyclo(Phe-Pro)

Cyclo(Pro-Pro)

Cyclo(Gly-Gly)

Cyclo(-Gly-Leu-Pro-Trp-Leu-Ile-Ala-Ala-)

Sarcodactylamide

Cyclo(-Leu-Pro-Trp-Leu-Ile-Ala-Ala-Gly-)

Cyclo(Ala-Ala)

Cyclo(Leu-Pro)

Cyclo(Met-Pro)

Cyclo(Phe-Val)

Cyclo(Pro-Val)

Cyclo(Val-Leu)

Cyclo(Phe-Pro)

Cyclo(Pro-Pro)

Cyclo(Gly-Pro)

Cyclo(Gly-Leu)

Cyclo(Met-Pro)

Cyclo(Phe-Val)

Cyclo(Ala-Pro)

Cyclo(Pro-Leu)

Cyclo(Pro-Ile)

Cyclo(Pro-Val)

Cyclo(Pro-Phe)

Cyclo(Pro-Tyr)

Cyclo(Pro-Met)

Cyclo(Pro-Trp)

Cyclo(Leu-Tyr)

Cyclo(Leu-Arg)

Cyclo(Trp-Arg)

Cyclo(Ile-Ala-Val-Gly)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O2 B2846251 Cyclo(Ile-Ala) CAS No. 90821-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butan-2-yl-6-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIJDPCYNFZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334341
Record name 3-(2-Butanyl)-6-methyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90821-99-1
Record name 3-(2-Butanyl)-6-methyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Natural Occurrence

Microbial Origin and Isolation Sources

Cyclo(Ile-Ala) is a naturally occurring cyclic dipeptide, a class of compounds that are the simplest form of cyclic peptides. frontiersin.org Its presence has been documented in a variety of microorganisms, highlighting its role as a secondary metabolite in diverse ecological niches.

Cyclo(Ile-Ala) is recognized as a secondary metabolite produced by both bacteria and fungi. asm.orgnih.gov Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions. The production of such compounds, including cyclic dipeptides, is a common feature of microbial metabolism. asm.org These molecules contribute to the vast chemical diversity observed in the microbial world and are often associated with specific biological activities. nih.gov

The marine environment is a rich source of microbial diversity and novel natural products. Cyclo(Ile-Ala) has been successfully isolated from marine microorganisms. medchemexpress.commedchemexpress.com Notably, it was identified as one of thirteen cyclic dipeptides isolated from the fermentation broth of the marine actinomycete 11014. researchgate.net Marine actinomycetes, in particular, are well-known producers of a wide array of bioactive secondary metabolites. researchgate.net

Specific terrestrial bacterial genera have been identified as sources of Cyclo(Ile-Ala). Research has led to the isolation and identification of Cyclo(Ile-Ala) from the fermentation broth and mycelia of Streptomyces flavoretus 18522. targetmol.com Furthermore, its presence has been reported in Streptomyces nigra and Nocardia alba. nih.gov The genus Streptomyces is particularly renowned for its prolific production of diverse secondary metabolites. nih.gov Nocardia alba is a species of actinomycete isolated from soil. dsmz.dedsmz.de

Microbial SourceCompound IsolatedReference
Marine actinomycete 11014 ICyclo(Ile-Ala) researchgate.net
Streptomyces flavoretus 18522Cyclo(Ile-Ala) targetmol.com
Streptomyces nigraCyclo(Ile-Ala) nih.govfrontiersin.org
Nocardia albaCyclo(Ile-Ala) nih.gov

Enzymatic Synthesis Mechanisms

The biosynthesis of Cyclo(Ile-Ala) is a sophisticated enzymatic process that diverts building blocks from primary metabolism.

The formation of Cyclo(Ile-Ala) and other cyclodipeptides is catalyzed by a family of enzymes known as cyclodipeptide synthases (CDPSs). wikipedia.orgfrontiersin.org These enzymes utilize two aminoacyl-tRNA (aa-tRNA) molecules as substrates, which are typically destined for ribosomal protein synthesis. wikipedia.orgcea.fr By intercepting these charged tRNAs, CDPSs channel amino acids into the synthesis of cyclic dipeptides. cea.fr This process represents an alternative, ribosome-independent pathway for peptide bond formation. wikipedia.org

CDPSs employ a sequential ping-pong catalytic mechanism to synthesize cyclodipeptides. researchgate.netacs.org This multi-step process occurs within the enzyme's active site and can be summarized as follows:

First Aminoacyl-tRNA Binding and Acyl-Enzyme Intermediate Formation: The catalytic cycle begins with the binding of the first aminoacyl-tRNA (in this case, Isoleucyl-tRNA) to the enzyme. wikipedia.orgnih.gov The aminoacyl moiety is then transferred to a conserved serine residue in the active site, forming a covalent aminoacyl-enzyme intermediate and releasing the deacylated tRNA. wikipedia.orgmdpi.com

Second Aminoacyl-tRNA Binding and Dipeptidyl-Enzyme Intermediate Formation: The second aminoacyl-tRNA (Alanyl-tRNA) binds to the enzyme. wikipedia.orgcea.fr Its aminoacyl group then performs a nucleophilic attack on the carbonyl carbon of the enzyme-bound isoleucine, forming a dipeptidyl-enzyme intermediate. nih.gov

Intramolecular Cyclization and Product Release: The final step involves an intramolecular aminolysis reaction. wikipedia.orgnih.gov The amino group of the second amino acid attacks the ester bond linking the dipeptide to the serine residue, leading to the formation of the cyclic dipeptide, Cyclo(Ile-Ala), which is then released from the enzyme. nih.gov A conserved tyrosine residue plays a crucial role in facilitating this cyclization step. nih.gov

StepDescriptionKey Intermediates
1Binding of the first aa-tRNA and transfer of its aminoacyl group to a conserved serine residue.Aminoacyl-enzyme intermediate
2Binding of the second aa-tRNA and formation of a peptide bond.Dipeptidyl-enzyme intermediate
3Intramolecular cyclization and release of the cyclodipeptide product.Cyclo(Ile-Ala)

Cyclodipeptide Synthase (CDPS) Catalysis

Aminoacyl-tRNA Substrate Utilization

Cyclodipeptide synthases (CDPSs) are a unique family of enzymes that synthesize cyclodipeptides by using two aminoacyl-tRNAs (aa-tRNAs) as their substrates. sb-peptide.com This process effectively diverts these activated amino acids away from the ribosome and the canonical pathway of protein synthesis. altabioscience.comnih.gov The catalytic cycle of CDPSs follows a sequential ping-pong mechanism. nih.govresearchgate.net

The synthesis begins when the first aa-tRNA binds to the enzyme. The aminoacyl moiety is then transferred to a conserved serine residue within the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate and releasing the first tRNA molecule. altabioscience.comresearchgate.netrsc.org This intermediate subsequently reacts with the aminoacyl portion of a second aa-tRNA molecule. This reaction forms a dipeptidyl-enzyme intermediate. The final step is an intramolecular cyclization reaction, where the N-terminal amino group of the dipeptide attacks the ester bond linking the peptide to the enzyme, leading to the formation of the stable diketopiperazine ring of the cyclodipeptide and its release from the enzyme. nih.gov

Characterization of CDPS Subfamilies (e.g., NYH, XYP)

The vast family of CDPS enzymes is broadly classified into two major, phylogenetically distinct subfamilies: NYH and XYP. researchgate.netresearchgate.net This classification is based on the identity of specific, conserved amino acid residues found within their active sites. altabioscience.comnih.gov

NYH Subfamily : These enzymes are characterized by a conserved trio of residues: Asparagine (N), Tyrosine (Y), and Histidine (H). researchgate.net Crystal structures of several NYH enzymes, such as AlbC from Streptomyces noursei, have been resolved, revealing a characteristic Rossmann fold domain that is essential for their function. altabioscience.comresearchgate.net

XYP Subfamily : In this subfamily, the conserved Asparagine and Histidine residues of the NYH group are replaced by a non-conserved residue (X) and a Proline (P), respectively. nih.govresearchgate.net

While both subfamilies utilize the same fundamental catalytic mechanism, the structural differences, particularly in the first half of their Rossmann folds, represent distinct structural solutions for facilitating the reactivity of the catalytic serine residue. altabioscience.com The diversity within these subfamilies allows for the synthesis of a wide array of different cyclodipeptides. researchgate.netacs.org

CDPS SubfamilyConserved Residue TrioStructural HallmarkRepresentative Enzyme
NYH Asparagine (N), Tyrosine (Y), Histidine (H)Well-characterized Rossmann foldAlbC (Streptomyces noursei)
XYP Non-conserved (X), Tyrosine (Y), Proline (P)Variations in Rossmann fold structureBcmA (Streptomyces sapporonensis)

Alternative Biosynthetic Routes

Beyond dedicated enzymatic synthesis by CDPSs, Cyclo(Ile-Ala) can also be formed through chemical transformations of precursor molecules without direct enzymatic catalysis for the cyclization step itself.

Intra-molecular Condensation of Linear Peptides or Proteins

Cyclo(Ile-Ala) can be formed directly from its linear dipeptide precursor, L-isoleucyl-L-alanine. Studies have shown that heating the linear dipeptide in its solid state can induce a chemical reaction that results in intramolecular condensation and cyclization. researchgate.net This process involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the C-terminus, eliminating a molecule of water and forming the stable six-membered diketopiperazine ring. The temperature at which this solid-state cyclization occurs is correlated with the structure of the amino acid side chains. researchgate.net This route is distinct from enzyme-catalyzed synthesis and represents a potential pathway for formation under specific environmental conditions, such as thermal processing.

Spontaneous Cyclization from Protein Degradation Products

The formation of diketopiperazines, including Cyclo(Ile-Ala), is a known spontaneous degradation pathway for peptides and proteins. nih.govrsc.org This process occurs via an intramolecular aminolysis reaction when a dipeptide sequence is located at the unprotected N-terminus of a larger peptide chain, such as a product of protein degradation. nih.gov

The mechanism involves the free amino group of the N-terminal residue (Isoleucine) attacking the peptide bond carbonyl group between the second residue (Alanine) and the third residue of the chain. This reaction cleaves the N-terminal dipeptide from the rest of the peptide. The liberated dipeptide, Ile-Ala, then readily cyclizes to form the thermodynamically stable Cyclo(Ile-Ala). nih.govacs.org This pathway is particularly common during the storage of peptide-based products and can occur under physiological conditions. nih.gov

Production Optimization in Microbial Systems

The overproduction of secondary metabolites like Cyclo(Ile-Ala) in their native or heterologous hosts often requires a multi-faceted optimization approach. nih.gov This involves refining culture conditions to maximize microbial growth and product formation, as well as genetic manipulation of the host strain to channel metabolic flux towards the desired compound. dtu.dk

Optimization of Culture Conditions: The production of bioactive compounds by Streptomyces is highly influenced by environmental factors. scirp.org Key parameters that can be adjusted to improve yields include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration (agitation rate). innovareacademics.inpeerj.com For instance, studies on various Streptomyces species have shown that the optimal conditions for secondary metabolite production can be species-specific. scirp.orgnih.gov

A representative example of optimizing culture conditions for bioactive metabolite production in Streptomyces species is detailed in the table below. While not specific to Cyclo(Ile-Ala), these findings illustrate the significant impact of environmental parameters on secondary metabolite yields.

Parameter Organism Optimal Condition Effect
Carbon Source Streptomyces purpurascensStarchEnhanced Production
Nitrogen Source Streptomyces purpurascensCaseinEnhanced Production
pH Streptomyces purpurascens7Maximum Yield
Temperature Streptomyces purpurascens30°COptimal Production
Incubation Period Streptomyces purpurascens8 daysPeak Accumulation
Carbon Source Streptomyces coeruleorubidusMannitolEnhanced Production
pH Streptomyces coeruleorubidus6Maximum Yield
Temperature Streptomyces coeruleorubidus35°COptimal Production
Incubation Period Streptomyces coeruleorubidus6 daysPeak Accumulation

Metabolic and Genetic Engineering: Modern genetic tools offer precise methods for enhancing the production of desired metabolites. researchgate.net For Streptomyces, these can include:

Precursor Engineering: Increasing the intracellular pool of the precursor amino acids, isoleucine and alanine (B10760859), can drive the biosynthetic pathway towards higher yields of Cyclo(Ile-Ala). nih.gov

Gene Overexpression: Overexpressing the specific NRPS or CDPS genes responsible for Cyclo(Ile-Ala) synthesis can lead to a significant increase in production. nih.gov

CRISPR-based Tools: Advanced genome editing technologies like CRISPR-Cas9 can be used to introduce targeted genetic modifications, such as knocking out competing metabolic pathways or upregulating positive regulators of the biosynthetic gene cluster. dtu.dk

Heterologous Expression: Expressing the biosynthetic gene cluster for Cyclo(Ile-Ala) in a well-characterized, fast-growing host organism can provide a more efficient and scalable production platform. mdpi.com

By systematically applying these optimization strategies, it is possible to significantly improve the fermentation titer of Cyclo(Ile-Ala), making its production more economically viable for further research and development.

Chemical and Chemoenzymatic Synthesis Methodologies

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of linear dipeptide precursors, which can then be cyclized to form Cyclo(Ile-Ala). One notable approach is the thermally induced cyclization of the linear dipeptide L-isoleucyl-L-alanine in the solid state. This method is considered a green chemistry approach as it avoids the use of solvents and produces water as the only byproduct. researchgate.net

In a detailed study, the solid-state cyclization of L-isoleucyl-L-alanine was investigated using non-isothermal kinetics. The research found a correlation between the side chain structure of the dipeptides and the temperature at which cyclization occurs. nih.gov This suggests that the steric hindrance and electronic properties of the isoleucine and alanine (B10760859) side chains influence the ease of the intramolecular cyclization reaction.

The process typically involves heating the linear dipeptide, which initiates an intramolecular condensation reaction to form the cyclic product. The kinetic parameters for this solid-state reaction have been estimated, providing valuable information for optimizing the synthesis of Cyclo(Ile-Ala) and other CDPs. nih.gov A comparative study on the cyclization of the reverse sequence, L-alanyl-L-isoleucine, in the solid state was also conducted to understand the effect of the amino acid sequence on the reaction kinetics. researchgate.net

Table 1: Kinetic Parameters for the Solid-State Cyclization of L-isoleucyl-L-alanine

Parameter Value Reference
Activation Energy (Ea) Varies with conversion nih.gov
Reaction Onset Temperature Dependent on dipeptide structure nih.gov

Note: Specific numerical values for activation energy can vary depending on the experimental conditions and the extent of the reaction.

Solution-Phase Synthesis Strategies

Solution-phase synthesis provides an alternative route to Cyclo(Ile-Ala), often employed for larger-scale production. This strategy involves the synthesis of the linear dipeptide precursor, followed by a macrolactamization step in solution. A combination of solid-phase synthesis for the linear precursor and solution-phase cyclization is a common and effective strategy. mdpi.com

The key step in solution-phase synthesis is the intramolecular cyclization of the linear dipeptide. This is typically achieved using various coupling reagents that activate the C-terminal carboxylic acid, facilitating its reaction with the N-terminal amine. Common coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uranium salts (like HATU). The choice of coupling reagent and reaction conditions, such as solvent and temperature, is crucial to maximize the yield of the cyclic product and minimize side reactions like oligomerization. mdpi.comnih.gov

For the synthesis of Cyclo(Ile-Ala), the linear dipeptide H-Ile-Ala-OH would be prepared first, followed by protection of the N- and C-termini. After selective deprotection of one terminus, a coupling reagent would be added to facilitate the intramolecular cyclization.

Enzymatic Synthesis Techniques

The enzymatic synthesis of cyclic dipeptides represents a highly specific and environmentally friendly alternative to chemical methods. While direct enzymatic synthesis of Cyclo(Ile-Ala) has not been extensively reported, the principles of enzymatic peptide bond formation and cyclization can be applied. Enzymes such as D-alanyl-D-alanine synthetase have been shown to catalyze the formation of dipeptides. nih.govnih.gov

Furthermore, multienzyme complexes like cyclosporine synthetase are capable of forming cyclic peptides, including the diketopiperazine cyclo(D-Ala-MeLeu), which is a partial sequence of cyclosporine A. researchgate.net This suggests that specific synthetases or ligases could potentially be identified or engineered to produce Cyclo(Ile-Ala) from its constituent amino acids, L-isoleucine and L-alanine, in the presence of ATP. The biosynthesis of peptide hormones like oxytocin (B344502) also involves enzymatic processing of a precursor protein to yield the final cyclic structure, highlighting nature's machinery for such transformations. wikipedia.org

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govucl.ac.uk This approach can be particularly advantageous for the synthesis of complex molecules and their analogues. A chemoenzymatic strategy for Cyclo(Ile-Ala) could involve the chemical synthesis of a linear dipeptide precursor, followed by an enzyme-catalyzed cyclization step. This would leverage the strengths of both methodologies, allowing for the efficient construction of the linear backbone chemically, while relying on an enzyme for the specific and mild cyclization reaction, potentially avoiding the need for protecting groups. nih.gov

Conversely, an enzymatic approach could be used to generate a key chiral intermediate or to introduce a specific functional group onto a chemically synthesized scaffold. For instance, enzymes could be used to resolve a racemic mixture of a precursor, ensuring the correct stereochemistry of the final Cyclo(Ile-Ala) product.

Strategies for Directed Modification and Analogue Generation

The generation of analogues of Cyclo(Ile-Ala) is crucial for structure-activity relationship studies and the development of new therapeutic agents. Several strategies can be employed for the directed modification of this cyclic dipeptide.

One approach involves the incorporation of non-proteinogenic or modified amino acids into the dipeptide sequence during synthesis. nih.gov For example, analogues of Cyclo(Ile-Ala) could be synthesized with variations in the side chains of either the isoleucine or alanine residue to explore the impact of steric bulk, hydrophobicity, or electronic properties on biological activity.

Another powerful technique is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a triazole ring as a bioisosteric replacement for the peptide bond within the cyclic structure. nih.govacs.org This allows for the creation of novel cyclopeptide analogues with altered conformational properties.

Furthermore, the introduction of constraints, such as replacing a peptide bond with a cis-amide bond mimic like a 1,5-disubstituted tetrazole, can be used to generate conformationally restricted analogues of Cyclo(Ile-Ala). nih.gov This strategy can help to stabilize specific bioactive conformations. The synthesis of bicyclic proline analogues also demonstrates advanced strategies for creating structurally diverse and constrained peptide mimetics. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Cyclo(Ile-Ala)
L-isoleucyl-L-alanine
L-alanyl-L-isoleucine
D-alanyl-D-alanine
Cyclo(D-Ala-MeLeu)
Cyclosporine A
Oxytocin
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

Molecular Mechanisms of Biological Action

Intermolecular Interactions with Biological Macromolecules

Intermolecular interactions are fundamental to the biological function of peptides and cyclic dipeptides. These interactions are governed by a combination of forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions, which collectively determine the binding affinity and specificity of the compound for its target macromolecules.

Specific research findings detailing the protein binding affinity of Cyclo(Ile-Ala) were not identified in the reviewed literature. While general studies on cyclic dipeptides suggest that their rigid cyclic structure can enhance binding affinity and selectivity compared to linear counterparts due to reduced conformational flexibility nih.govrsc.orgmdpi.com, specific quantitative data (e.g., dissociation constants, binding energies) for Cyclo(Ile-Ala) with particular proteins were not found. The compound has been noted as part of libraries for protein-protein interaction inhibitors medchemexpress.commedchemexpress.com, indicating potential in this area, but specific studies on its binding affinities remain scarce.

Detailed analyses of Cyclo(Ile-Ala)'s interaction with specific receptors were not found in the retrieved scientific literature. While some cyclic dipeptides have been implicated in interactions with receptors involved in immune responses or neurotransmission smolecule.com, and other cyclic peptides interact with various cellular receptors nih.govnih.govmdpi.comacs.org, specific studies characterizing the binding site, affinity, or functional consequences of Cyclo(Ile-Ala) binding to any receptor were not identified. The compound's presence in marine actinomycetes has been noted medchemexpress.comnih.gov, suggesting potential bioactivity, but the molecular details of its receptor interactions are not yet elucidated in the available research.

Structure Activity Relationships Sar and Conformational Studies

Influence of Cyclic Backbone Rigidity and Conformational Stability

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are characterized by a conformationally constrained scaffold. mdpi.com This inherent rigidity is a crucial factor in their biological activity. Compared to their linear counterparts, the cyclic nature of molecules like Cyclo(Ile-Ala) reduces the number of accessible conformations, which can lead to a more favorable energetic profile for binding to specific biological targets. mdpi.com This pre-organization of the molecule can enhance its affinity and specificity for receptors or enzymes.

The stability of the DKP ring also confers resistance to proteolytic degradation, a significant advantage for potential therapeutic applications. mdpi.com The constrained backbone orients the side chains of the isoleucine and alanine (B10760859) residues in specific spatial arrangements, which is critical for molecular recognition and subsequent biological effects.

Role of Amino Acid Residues (Isoleucine and Alanine) in Activity Profile

Alanine: In contrast, alanine is the second smallest amino acid, possessing a simple methyl side chain. frontiersin.org While also hydrophobic, its small size provides a degree of conformational flexibility and minimizes steric hindrance. frontiersin.org The substitution of a larger amino acid with alanine can be used in structure-activity relationship studies to probe the importance of side-chain size and shape for biological activity. nih.gov

The combination of the bulky, hydrophobic isoleucine residue and the small, non-polar alanine residue in Cyclo(Ile-Ala) creates a unique molecular surface that dictates its interaction with other molecules.

Impact of Stereoisomerism on Bioactivity

The stereochemistry of the constituent amino acids is a critical determinant of the biological activity of cyclic dipeptides. Cyclo(Ile-Ala) can exist in different stereoisomeric forms, such as Cyclo(L-Ile-L-Ala), Cyclo(D-Ile-L-Ala), Cyclo(L-Ile-D-Ala), and Cyclo(D-Ile-D-Ala). These stereoisomers, while having the same chemical formula, possess different three-dimensional arrangements of their atoms and are not superimposable.

Conformational Analysis of the 2,5-Diketopiperazine Ring System

The 2,5-diketopiperazine ring is not strictly planar. baranlab.org It can adopt a range of conformations, with the most common being a planar or near-planar form and various puckered forms, most notably the boat conformation. baranlab.orgnih.gov In cis-disubstituted diketopiperazines, such as Cyclo(L-Ile-L-Ala), the two side chains are on the same side of the ring. This substitution pattern generally favors a non-planar, puckered conformation to alleviate steric strain between the side chains. baranlab.org The boat conformation is often the preferred arrangement for such molecules. baranlab.org

Computational and experimental studies on various 2,5-diketopiperazines have shown that the energy difference between the planar and boat conformations is generally small, typically within a few kcal/mol. baranlab.orgnih.gov This small energy barrier allows for a dynamic equilibrium between different conformations in solution. For cis-3,6-disubstituted 2,5-DKPs, the boat conformation is generally considered the lowest energy conformer. baranlab.org However, the specific energetically optimal state for Cyclo(Ile-Ala) would depend on factors such as the solvent environment and interactions between the side chains.

ConformationRelative EnergyKey Features
Boat LowerGenerally the most stable for cis-disubstituted DKPs. Minimizes steric strain between side chains.
Planar Slightly HigherCan be adopted, but may introduce eclipsing strain.
Twist-Boat IntermediateAn intermediate conformation between the boat and chair forms.

Structural Modifications and Their Effects on Biological Function

Modifying the structure of Cyclo(Ile-Ala) can have profound effects on its biological activity. These modifications can be targeted to either the diketopiperazine backbone or the amino acid side chains.

One common modification is N-methylation of the amide bonds within the diketopiperazine ring. This modification can have several consequences:

Increased Lipophilicity: The addition of a methyl group can enhance the molecule's ability to cross cell membranes. nih.gov

Conformational Restriction: N-methylation can further constrain the conformational flexibility of the ring, potentially locking it into a bioactive conformation. monash.edu

Proteolytic Stability: It can increase resistance to enzymatic degradation. nih.gov

Altered Hydrogen Bonding: The replacement of an amide proton with a methyl group removes a hydrogen bond donor, which can alter binding interactions with a target. nih.gov

However, N-methylation does not always lead to improved activity and can sometimes result in a decrease or loss of biological function, likely by altering the active conformation or increasing molecular rigidity in a way that is detrimental to binding. nih.gov

Side chain modifications of the isoleucine and alanine residues offer another avenue for altering biological function. For example, changing the size, polarity, or hydrogen-bonding capacity of the side chains can modulate the molecule's affinity and specificity for its biological target. Studies on other cyclic peptides have shown that even subtle changes in the side chains can lead to significant differences in biological activity. mdpi.com

N-Alkylation and Other Chemical Derivatizations

Chemical derivatization of the Cyclo(Ile-Ala) scaffold is a key strategy to explore its SAR and improve its pharmacological profile. Modifications can be targeted at the DKP heterocycle or the amino acid side chains.

N-Alkylation: A prevalent modification in cyclic peptide natural products is the methylation of the backbone amide nitrogens. This modification has profound effects on the molecule's properties. For Cyclo(Ile-Ala), N-alkylation would involve the substitution of one or both amide protons. This derivatization eliminates hydrogen bond donating capacity, which can paradoxically enhance passive membrane permeability by preventing the formation of strong hydrogen bonds with solvent water molecules, thereby favoring intramolecular hydrogen bonding in a non-polar membrane environment. Furthermore, N-methylation significantly constrains the conformational flexibility of the DKP ring, which can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target. The selectivity of N-methylation can be highly dependent on the scaffold's geometry, suggesting that the conformation of Cyclo(Ile-Ala) would dictate which amide is more susceptible to alkylation.

Other Derivatizations: Beyond N-alkylation, a vast array of chemical modifications can be envisioned for Cyclo(Ile-Ala), inspired by the diversity of naturally occurring DKPs. Nature utilizes a wide range of "DKP tailoring enzymes" to install various functional groups that are crucial for biological activity. These enzymatic transformations include:

Prenylation: Addition of prenyl groups, typically to aromatic side chains, but conceptually applicable to the DKP core.

Oxidation: Hydroxylation or oxidation of the DKP scaffold can introduce new functionalities. For instance, the enzyme Cyp134A1 is known to catalyze the formation of double N-oxides and aromatize the DKP ring in other cyclic dipeptides.

Cyclization: Modifications that connect the side chains to the DKP core can further rigidify the structure.

These derivatizations serve to expand the chemical space around the Cyclo(Ile-Ala) core, allowing for a systematic exploration of how changes in sterics, electronics, and hydrogen bonding potential affect its biological activity.

Table 1: Effects of N-Alkylation on Cyclic Peptide Properties
PropertyEffect of N-AlkylationRationaleReference
Membrane PermeabilityGenerally IncreasedReduces H-bond donation to solvent; promotes intramolecular H-bonding.
Conformational FlexibilityDecreased / RigidifiedIntroduces steric barriers to bond rotation in the DKP ring.
Proteolytic StabilityIncreasedAmide bond is sterically shielded from protease recognition.
Receptor Binding AffinityCan be IncreasedPre-organizes the molecule into a bioactive conformation, reducing entropic penalty upon binding.

Incorporation of Synthetic Amino Acids

Replacing the natural amino acids, Isoleucine (Ile) and Alanine (Ala), with synthetic or non-proteinogenic counterparts is a powerful tool for probing SAR and engineering novel properties into the Cyclo(Ile-Ala) scaffold. This strategy allows for fine-tuning of steric bulk, hydrophobicity, and conformational preferences.

Intramolecular side-chain to side-chain cyclization is a well-established method for stabilizing specific secondary structures, such as turns or helices, and enhancing resistance to proteolytic degradation. While Cyclo(Ile-Ala) is already cyclic, the incorporation of amino acids with reactive side chains could enable further cross-linking to create bicyclic structures with highly constrained geometries.

The conformational behavior of the resulting analog is critical to its activity. For example, the substitution might favor a specific DKP ring pucker (e.g., a boat or planar conformation) or alter the orientation of the side chains, which are the primary determinants of molecular recognition. The synthesis of such analogs, followed by conformational analysis using techniques like NMR spectroscopy, provides direct insight into how specific structural changes modulate the three-dimensional shape and, consequently, the biological function. The choice of synthetic amino acid can be guided by the desire to mimic a specific conformation or to introduce novel chemical functionalities for probing interactions or for conjugation.

Computational and Theoretical Investigations

Computational chemistry offers invaluable tools for understanding the structural dynamics and electronic properties of Cyclo(Ile-Ala) at an atomic level. These methods complement experimental data by providing insights into conformational landscapes, reaction mechanisms, and molecular interactions that can be difficult to observe directly.

Molecular Mechanics Simulations

Molecular mechanics (MM) simulations are a cornerstone of computational conformational analysis for peptides. These simulations use a classical mechanics framework, where atoms are treated as spheres and bonds as springs, with energies calculated using a set of parameters known as a force field.

For Cyclo(Ile-Ala), MM simulations can be used to:

Identify Low-Energy Conformations: By exploring the potential energy surface, MM can identify stable conformers of the molecule, including different puckering states of the DKP ring (e.g., planar, boat, chair) and various rotamers of the Isoleucine and Alanine side chains.

Analyze Conformational Preferences: These simulations can predict the relative energies of different conformers, providing insight into which structures are most likely to be populated at equilibrium.

Study Solvent Effects: By performing simulations in an explicit solvent (e.g., a box of water molecules), it is possible to understand how the solvent influences the conformational equilibrium of Cyclo(Ile-Ala).

The accuracy of MM simulations is highly dependent on the chosen force field. Several force fields are commonly used for peptide and protein simulations, including AMBER, CHARMM, GROMOS, and OPLS. Recent studies evaluating the performance of these force fields on cyclic peptides have shown that specific choices, such as RSFF2C or certain AMBER variants, can better recapitulate experimental NMR data for some systems. Therefore, careful selection and validation of the force field are critical for obtaining meaningful results for Cyclo(Ile-Ala).

Table 2: Common Force Fields for Peptide Simulation
Force Field FamilyKey FeaturesTypical ApplicationReference
AMBER (Assisted Model Building with Energy Refinement)Widely used for proteins and nucleic acids; various parameter sets available (e.g., ff14SB, ff19SB).Protein folding, ligand binding, conformational analysis.
CHARMM (Chemistry at HARvard Macromolecular Mechanics)Extensive parameterization for a wide range of biomolecules; supports advanced simulation techniques.Enzyme catalysis, membrane simulations, drug design.
GROMOS (GROningen MOlecular Simulation)Developed for dynamic simulations of biomolecules, particularly considering solvent effects.Free energy calculations, protein dynamics.
OPLS (Optimized Potentials for Liquid Simulations)Focuses on accurately reproducing properties of liquids and solvated systems.Solvation studies, binding affinities of small molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of electronic structure than MM, albeit at a higher computational cost. DFT calculations are particularly useful for determining the geometric and electronic properties of small molecules like Cyclo(Ile-Ala).

Key applications of DFT for Cyclo(Ile-Ala) include:

Geometry Optimization: DFT can be used to find the minimum-energy structure of the molecule with high accuracy, providing precise bond lengths, bond angles, and dihedral angles. Studies on similar cyclic dipeptides, such as cyclo(L-Ala-L-Ala), have shown that the lowest energy gas-phase structures typically adopt a boat conformation for the DKP ring.

Vibrational Analysis: Calculation of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the predicted structure.

Electronic Property Prediction: DFT can calculate a range of electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly valuable as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets.

For example, DFT calculations on related cyclic dipeptides have successfully interpreted vibrational spectra and rationalized the influence of intermolecular hydrogen bonding on the molecular structure in the solid state.

Molecular Dynamics and Metadynamics Simulations

While standard Molecular Dynamics (MD) simulations based on MM force fields are powerful, they can struggle to adequately sample the conformational space of molecules with high energy barriers between different states, a common issue for cyclic peptides. To overcome this, enhanced sampling techniques like Metadynamics are employed.

Molecular Dynamics (MD): MD simulations track the movement of atoms over time by solving Newton's equations of motion. For Cyclo(Ile-Ala), an MD simulation would reveal the dynamic behavior of the molecule in solution, including the flexibility of the DKP ring and the side chains, and its interactions with surrounding solvent molecules.

Metadynamics: Metadynamics is an enhanced sampling method that accelerates the exploration of the conformational landscape by adding a history-dependent bias potential along a few selected degrees of freedom, known as collective variables (CVs). This technique encourages the system to escape from local energy minima and cross high energy barriers. By applying metadynamics to Cyclo(Ile-Ala), it is possible to:

Construct a free energy landscape (FEL) of the molecule, which maps the relative free energies of all accessible conformations.

Identify not only the most stable states but also transient, sparsely populated intermediate states that might be biologically relevant.

Calculate the energetic barriers for transitions between different conformations, providing insight into the kinetics of conformational change.

This approach has been successfully used to rationalize the conformational effects of N-methylation in other cyclic peptides and to explore the complex conformational behavior of larger cyclic molecules like cyclosporin (B1163) A in various solvents.

In Silico Prediction of Biological Interactions

Given that Cyclo(Ile-Ala) has been identified as a potential cell cycle inhibitor, in silico methods can be employed to generate hypotheses about its specific molecular target and mechanism of action.

Molecular Docking: This is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as Cyclo(Ile-Ala)) to a second (a receptor, typically a protein). The cell cycle is regulated by a family of proteins called cyclin-dependent kinases (CDKs), whose activity is controlled by cyclin proteins. Alterations in these proteins are a hallmark of many diseases. Molecular docking could be used to screen Cyclo(Ile-Ala) against the crystal structures of various CDKs (e.g., CDK2, CDK6) and cyclins (e.g., Cyclin A1, Cyclin E1). The results of a docking study would include:

Binding Poses: The most likely three-dimensional arrangement of Cyclo(Ile-Ala) within the protein's binding site.

Binding Affinity Score: An estimated binding energy (e.g., in kcal/mol) that ranks how favorably the ligand interacts with the protein.

Interaction Analysis: Identification of key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between Cyclo(Ile-Ala) and specific amino acid residues in the target protein.

This information can pinpoint which cell cycle proteins are the most likely targets of Cyclo(Ile-Ala) and guide the design of more potent and selective analogs.

Network Pharmacology: On a broader scale, target prediction tools can be used to screen the structure of Cyclo(Ile-Ala) against databases of known bioactive compounds and their targets. This bioinformatics approach can suggest a range of potential protein targets, which can then be prioritized for further investigation using molecular docking and subsequent experimental validation.

Biological Roles and Ecological Significance

Role as Signaling Molecules in Microbial Communities

Cyclodipeptides are recognized as important signaling molecules in microbial communities, often playing a role in the complex communication system known as quorum sensing (QS). nih.gov Quorum sensing allows bacteria to coordinate their behavior in a cell-density-dependent manner, regulating processes such as biofilm formation, virulence, and the production of secondary metabolites. acs.orgmdpi.com While direct evidence of Cyclo(Ile-Ala) acting as a primary signaling molecule (autoinducer) in a specific quorum sensing circuit is not yet extensively documented in scientific literature, the broader family of CDPs is known to significantly influence these communication pathways.

Research has demonstrated that various tryptophan-containing CDPs exhibit anti-quorum-sensing activity against pathogenic bacteria like Chromobacterium violaceum and Pseudomonas aeruginosa. nih.gov These compounds can inhibit the production of virulence factors and biofilm formation, suggesting they can interfere with or modulate existing QS systems. nih.gov This modulatory role is a critical aspect of microbial chemical ecology, where different species may produce compounds to disrupt the signaling of their competitors. Given the structural similarities among CDPs, it is plausible that Cyclo(Ile-Ala) could function in a similar capacity as a modulator of microbial communication, although specific studies are required to confirm this hypothesis. The ability of these molecules to influence bacterial behavior highlights their importance in shaping the dynamics of microbial populations.

Contribution to Plant-Microbe Interactions and Biocontrol

Cyclo(Ile-Ala) and related cyclodipeptides are significant contributors to the interactions between plants and microorganisms, with notable potential for biocontrol applications. These compounds are produced by various plant-associated bacteria, such as species from the genera Streptomyces and Nocardia, which are known inhabitants of the rhizosphere (the soil region around plant roots). nih.gov

Research has shown that specific CDPs can elicit induced systemic resistance (ISR) in plants, a state of heightened defense preparedness against a broad range of pathogens. For instance, the closely related compound cyclo(L-Ala-L-Leu) has been shown to induce disease resistance in the model plant Arabidopsis against infection by Pseudomonas syringae. bioaustralis.com This resistance is achieved by accelerating the activation of the jasmonate-related signaling pathway upon infection. bioaustralis.com Similarly, other cyclodipeptides like cyclo-(L-Pro-L-Ile), produced by Bacillus thuringiensis, have been demonstrated to control pine wilt disease by inducing resistance in pine seedlings. nih.govfrontiersin.org These findings suggest that plants can recognize these microbial metabolites and trigger their defense mechanisms.

Furthermore, Cyclo(Ile-Ala) itself, isolated from the bacterium Streptomyces flavoretus, has been identified as a cell cycle inhibitor. targetmol.com This activity could serve as a direct mechanism of biocontrol, inhibiting the proliferation of pathogenic fungi or other competing microorganisms in the plant's environment. The ability of cyclodipeptides to both directly antagonize pathogens and to stimulate the plant's own immune system makes them valuable molecules in the development of eco-friendly strategies for crop protection.

Table 1: Biocontrol-Related Activities of Cyclo(Ile-Ala) and Related Cyclodipeptides

CompoundProducing Organism (if specified)Observed Biological ActivityPotential Application
Cyclo(Ile-Ala)Streptomyces flavoretusCell cycle inhibition targetmol.comDirect antimicrobial/antifungal agent
cyclo(L-Ala-L-Leu)Bacteria/FungiInduces disease resistance in Arabidopsis against Pseudomonas syringae bioaustralis.comPlant defense activator
cyclo-(L-Pro-L-Ile)Bacillus thuringiensisSuppresses pine wilt disease by inducing resistance nih.govfrontiersin.orgBiocontrol of nematode diseases
cyclo(L-Pro-L-Pro) and cyclo(D-Pro-D-Pro)Not specifiedInduce systemic resistance in Nicotiana benthamiana researchgate.netBroad-spectrum plant protection

Occurrence in Food and Food Processing

Cyclodipeptides, including Cyclo(Ile-Ala) and its isomers, are found in a variety of food products, particularly those that undergo thermal processing or fermentation. researchgate.netnih.gov Their presence is a result of the cyclization of dipeptides, which are themselves breakdown products of proteins.

Cocoa and Coffee: The processing of cocoa beans, which includes fermentation and roasting, creates an environment conducive to the formation of numerous diketopiperazines. nih.govresearchgate.net These compounds are significant as they contribute to the characteristic bitter taste of cocoa. nih.gov Notably, research has identified the isomer cyclo(l-Ala-l-IIe) for the first time in roasted cocoa nibs. acs.org Another study detected the related compounds cyclo(L-ile-L-val) and cyclo(L-leu-L-ile) in dark chocolate. nih.gov The formation of these DKPs is positively correlated with the presence of their peptide precursors in the unroasted, fermented beans, indicating that the initial fermentation step is crucial for developing the flavor precursors. nih.gov Similarly, proline-based diketopiperazines have been unambiguously identified in roasted coffee, where they also contribute to the bitter flavor profile. nih.gov

Dairy Products: While the direct identification of Cyclo(Ile-Ala) in dairy products is not as clearly documented, diketopiperazines are known to be produced by lactic acid bacteria (LAB), which are fundamental to the fermentation of most dairy products like cheese and yogurt. nih.govresearchgate.net These bacteria can synthesize various CDPs as secondary metabolites. researchgate.net Given that milk proteins are rich sources of amino acids, including isoleucine and alanine (B10760859), it is highly probable that CDPs like Cyclo(Ile-Ala) are formed during the aging and ripening of cheese or other fermented dairy processes. These compounds can influence the final flavor profile of the product. nih.gov

Corn Oil: Cyclodipeptides have also been detected in edible oils. A study on corn oil identified the presence of several CDPs, including cyclo(Leu/Ile-Phe). nih.gov Although Cyclo(Ile-Ala) was not specifically named, the identification of a CDP containing isoleucine points to the possibility of other related compounds being present. The occurrence of these bioactive compounds in corn oil may contribute to its technological and nutritional properties. nih.gov

Table 2: Occurrence of Cyclo(Ile-Ala) and Related Cyclodipeptides in Food Products

Food ProductSpecific Compound(s) IdentifiedProcessing Step Leading to FormationSignificance
Cocoa / Chocolatecyclo(l-Ala-l-IIe), cyclo(L-ile-L-val), cyclo(L-leu-L-ile) acs.orgnih.govFermentation and Roasting nih.govresearchgate.netContributes to bitter taste nih.govacs.org
CoffeeProline-based diketopiperazines nih.govRoastingContributes to bitter flavor
Fermented Dairy (potential)Various DKPs produced by Lactic Acid Bacteria nih.govresearchgate.netFermentation / RipeningPotential flavor contribution
Corn Oilcyclo(Leu/Ile-Phe) nih.govNot specifiedPotential impact on nutritional/technological properties nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Cyclo(Ile-Ala) from complex mixtures and for assessing its purity.

HPLC is a widely used technique for the separation and quantification of peptides and cyclic dipeptides. It separates compounds based on their differential partitioning between a stationary phase (typically a C18 column for reversed-phase HPLC) and a mobile phase chemfaces.comresearchgate.net. For Cyclo(Ile-Ala), HPLC can be employed to determine its retention time and purity. For instance, studies on other cyclic dipeptides have reported retention times in the range of 14-20 minutes using reversed-phase HPLC with specific solvent gradients chemfaces.comwiley-vch.de. While specific HPLC data for Cyclo(Ile-Ala) is not detailed in the provided search results, its purity is often specified as >98% by HPLC by suppliers hoelzel-biotech.com.

GC-MS is a powerful technique that couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Cyclic dipeptides, including Cyclo(Ile-Ala), can be analyzed by GC-MS, often after derivatization if necessary, although some cyclic dipeptides are sufficiently volatile for direct analysis nih.gov. GC-MS has been used to identify various cyclic dipeptides in complex biological samples, providing both retention time data and mass spectral information for identification chemfaces.comresearchgate.netrsc.org. For example, GC-MS analysis has identified other cyclic dipeptides such as cyclo(Gly–Pro), cyclo(Leu–Leu), cyclo(Phe–Leu), cyclo(Phe–Pro), cyclo(Pro–Pro), and cyclo(Ala–Val) in microbial extracts rsc.org.

TLC is a simple and cost-effective method for monitoring reactions and assessing the purity of compounds. It separates compounds based on their polarity as they migrate up a thin layer of adsorbent material (e.g., silica (B1680970) gel) on a plate. For cyclic dipeptides, TLC can be used to determine Rf values, which are characteristic for a given compound under specific solvent and stationary phase conditions sciengine.commdpi.com. A key advantage of TLC for peptide analysis is its ability to differentiate between cyclic peptides (which lack free amino groups) and linear peptides or proteins, which can be visualized using ninhydrin (B49086) spray mdpi.com.

Anion exchange chromatography (AEC) separates molecules based on their net negative charge. While cyclic dipeptides like Cyclo(Ile-Ala) are generally zwitterionic or neutral at physiological pH due to the absence of free charged amino or carboxyl groups in their cyclic structure, AEC might be applicable in specific contexts, such as separating modified cyclic dipeptides or in conjunction with other chromatographic techniques. For instance, AEC has been explored for separating full and empty adeno-associated virus (AAV) particles, leveraging charge differences d-nb.info. The general principle involves using a positively charged stationary phase that binds negatively charged molecules, which are then eluted by increasing salt concentration or changing pH researchgate.netfredhutch.org.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed structural information about Cyclo(Ile-Ala).

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules, including cyclic dipeptides.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in the molecule, including their chemical environment, number, and connectivity. The ¹H NMR spectrum of Cyclo(Ile-Ala) would reveal characteristic signals for the methyl group of alanine (B10760859), the sec-butyl group of isoleucine, and the alpha-protons of both amino acid residues. Chemical shifts and coupling patterns are diagnostic for confirming the presence and configuration of these groups acs.orgnih.govnih.gov. For example, studies on similar cyclic dipeptides report distinct signals for alpha-protons and side-chain protons acs.orgnih.gov.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of Cyclo(Ile-Ala) would show distinct signals for each unique carbon atom, including the carbonyl carbons of the amide bonds, the alpha-carbons, and the carbons of the isoleucine and alanine side chains acs.orgnih.govresearchgate.net. The chemical shifts of these carbons are highly sensitive to their electronic environment and can confirm the cyclic dipeptide structure. For instance, ¹³C NMR studies on related cyclic dipeptides like cyclo(Ala-Ala) have provided detailed assignments for all carbon atoms, aiding in structural verification researchgate.net.

Compound Name Table:

IUPAC NameCommon NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-butan-2-yl-6-methylpiperazine-2,5-dioneCyclo(Ile-Ala)90821-99-1C₉H₁₆N₂O₂184.24

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of peptides and their derivatives, including cyclic dipeptides like Cyclo(Ile-Ala). MS provides critical information regarding the molecular weight and can offer insights into the compound's structure through fragmentation patterns.

For Cyclo(Ile-Ala), MS techniques are employed to determine its precise molecular mass, which aids in confirming its identity. The molecular formula of Cyclo(Ile-Ala) is C9H16N2O2, corresponding to a molecular weight of approximately 184.24 g/mol nih.govmedchemexpress.com. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) is commonly used for analyzing cyclic dipeptides. This method allows for the generation of protonated or deprotonated molecular ions, which can then be fragmented to produce characteristic daughter ions. The fragmentation pathways of cyclic dipeptides often involve the loss of small molecules such as HNCO or CO, or cleavage of the amide bonds within the diketopiperazine ring researchgate.net. Analyzing these fragmentation patterns helps to confirm the sequence of amino acids and the cyclic structure. For instance, studies on similar cyclic dipeptides have shown characteristic fragmentation ions resulting from cleavage at specific amide bonds mdpi.com.

Table 1: Mass Spectrometry Data for Cyclo(Ile-Ala)

ParameterValueContext/MethodologyReference
Molecular FormulaC9H16N2O2Elemental composition determination nih.govmedchemexpress.com
Molecular Weight184.24 g/mol Calculated molecular mass nih.govmedchemexpress.com
FragmentationCharacteristic DKP fragmentation patterns (e.g., HNCO loss, amide bond cleavage)ESI-MS/MS analysis of similar cyclic dipeptides provides insight into expected fragmentation. researchgate.netmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation at specific wavelengths. For cyclic dipeptides, IR spectroscopy provides characteristic signals related to the peptide bonds within the diketopiperazine ring.

The IR spectrum of Cyclo(Ile-Ala) and other cyclic dipeptides typically exhibits absorption bands associated with the amide functionalities. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is a prominent feature, usually observed in the region of 1650-1700 cm⁻¹ mdpi.comresearchgate.net. The N-H stretching vibration (Amide A band) typically appears around 3300-3500 cm⁻¹, and the N-H bending vibration (Amide II band) is found in the region of 1500-1550 cm⁻¹ mdpi.com. The precise positions of these bands can be influenced by factors such as hydrogen bonding and the specific conformation of the cyclic dipeptide mdpi.com. While specific IR data for Cyclo(Ile-Ala) are not detailed in the provided literature, the general spectral characteristics of diketopiperazines provide a basis for its identification and structural confirmation researchgate.netacs.org.

Table 2: Characteristic Infrared Absorption Bands for Cyclic Dipeptides

Functional GroupBand TypeApproximate Wavenumber (cm⁻¹)AssignmentReference
Carbonyl (C=O)Amide I stretch1650–1700Peptide bond carbonyl stretching mdpi.comresearchgate.net
N-HAmide A stretch3300–3500N-H stretching mdpi.com
N-HAmide II bend1500–1550N-H bending mdpi.com

Activity-Guided Isolation and Fractionation

Activity-guided isolation is a crucial strategy for identifying and purifying bioactive compounds from complex natural product mixtures. This method involves performing bioassays on fractions obtained during chromatographic separation, allowing researchers to track and isolate compounds responsible for a specific biological activity.

Cyclo(Ile-Ala) has been identified through activity-guided isolation, particularly in studies investigating cell cycle inhibitors. For instance, extracts from Streptomyces flavoretus 18522 were subjected to chromatographic fractionation, and the fractions exhibiting cell cycle inhibiting activity were further analyzed. This process led to the isolation and identification of several cyclic dipeptides, including Cyclo(Ile-Ala) targetmol.commybiosource.combiocrick.com. Other sources for Cyclo(Ile-Ala) have also been reported, such as marine actinomycetes medchemexpress.com and Periplaneta americana mdpi.com. The guiding activity in these isolations was primarily the inhibition of cell cycle progression, underscoring the compound's potential biological relevance.

Table 3: Activity-Guided Isolation of Cyclo(Ile-Ala)

Source Organism/MaterialGuiding ActivityIsolated CompoundReference
Streptomyces flavoretus 18522Cell cycle inhibitionCyclo(Ile-Ala) targetmol.commybiosource.combiocrick.com
Marine actinomycete 11014 I.Not specifiedCyclo(Ile-Ala) medchemexpress.com
Periplaneta americana (PA)Not specifiedCyclo(Ile-Ala) mdpi.com
Rare actinomycetesNot specifiedcyclo(l-Ala-l-Ile) nih.gov

Flow Cytometry for Cellular Activity Assessment (e.g., cell cycle inhibition)

Flow cytometry (FCM) is a powerful technique for analyzing the physical and chemical characteristics of cells, making it highly effective for evaluating the impact of compounds on cellular processes, particularly cell cycle progression and proliferation. For compounds identified as potential cell cycle inhibitors, FCM allows for quantitative assessment of cell cycle phase distribution (e.g., G1, S, G2/M phases) and can also detect markers of apoptosis.

Studies have utilized flow cytometry to confirm the cell cycle inhibiting activity of Cyclo(Ile-Ala). By treating cells with Cyclo(Ile-Ala) and subsequently staining their DNA with fluorescent dyes (such as propidium (B1200493) iodide), researchers can analyze the cellular DNA content. Alterations in the cell cycle profile, such as an accumulation of cells in a specific phase (e.g., G2/M arrest) or an increase in sub-G1 DNA content indicative of apoptosis, provide direct evidence of the compound's mechanism of action auctoresonline.org. The identification of Cyclo(Ile-Ala) as a new cell cycle inhibitor was supported by flow cytometry analyses performed on fractions derived from Streptomyces flavoretus 18522 targetmol.commybiosource.combiocrick.com. This method is crucial for validating the bioactivity observed during isolation and for understanding how compounds like Cyclo(Ile-Ala) affect cellular proliferation.

Table 4: Cellular Activity Assessment of Cyclo(Ile-Ala) via Flow Cytometry

CompoundAssessed ActivityFindingsMethod DetailReference
Cyclo(Ile-Ala)Cell cycle inhibitionIdentified as a new cell cycle inhibitorFlow cytometry used to evaluate activity targetmol.commybiosource.combiocrick.com
Cyclo(Ile-Ala)Cell cycle inhibitionCompounds alter cell cycle progressionFlow cytometry for evaluating cell-cycle inhibitors auctoresonline.org

Bioautography

Bioautography is a bioassay technique that combines chromatography with a biological detection method, typically performed directly on a chromatographic plate (like Thin-Layer Chromatography - TLC). This allows for the visualization of bioactivity at the location of the separated compounds, facilitating the identification of active constituents within complex mixtures.

While specific studies detailing the use of bioautography directly for Cyclo(Ile-Ala) were not extensively detailed in the provided search results, the technique is widely applied in the study of cyclic dipeptides and other natural products for various bioactivities. For example, bioautography has been employed to assess the radical scavenging capacity and acetylcholinesterase (AChE) inhibitory potential of isolated compounds scielo.br. It is also used to determine antifungal activity by overlaying a chromatogram with a microbial culture and a suitable growth medium, then observing zones of inhibition around active compounds nih.gov. Given that Cyclo(Ile-Ala) has demonstrated cell cycle inhibiting properties, bioautography could potentially be used in screening assays to identify its presence or activity in complex biological extracts, provided a suitable bioassay system is developed.

Compound Name Table

Common NameFull Name / Description
Cyclo(Ile-Ala)Cyclo(Isoleucine-Alanine)

Cyclo Ile Ala in Drug Discovery and Chemical Biology Research

Development of Cyclic Dipeptide-Based Lead Compounds

Cyclic dipeptides (CDPs), including Cyclo(Ile-Ala), represent a class of compounds known as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net This designation stems from their versatile molecular platform, which is characterized by unique properties such as conformational rigidity, bioavailability, biocompatibility, and the capacity for structural diversification through chemical synthesis. nih.gov Many naturally occurring CDPs exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. nih.gov This inherent bioactivity has spurred the development of synthetic analogues as potential drug candidates. nih.gov

The rigid, nearly planar scaffold of 2,5-diketopiperazines (the chemical class to which Cyclo(Ile-Ala) belongs) incorporates both hydrogen bond donors and acceptors, characteristics that are crucial for molecular recognition and biological activity. wikipedia.org These features make them ideal starting points, or "lead compounds," for the drug discovery process. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The development process involves modifying the lead compound to improve its potency, selectivity, and pharmacokinetic parameters.

Design of Peptidomimetics with Enhanced Biological Properties

A key strategy in drug development is the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. mdpi.com The core structure of cyclic dipeptides is considered an excellent template for creating these peptidomimetics. nih.gov By modifying the basic cyclic dipeptide structure, researchers aim to enhance biological properties, overcoming the typical limitations of peptide-based drugs.

Improved Stability Against Proteolytic Degradation

One of the major drawbacks of linear peptides as therapeutic agents is their rapid degradation by proteases in the body. The cyclic structure of dipeptides like Cyclo(Ile-Ala) offers a significant advantage by conferring enhanced stability against such proteolytic degradation. wikipedia.orgnih.gov The cyclization of the peptide backbone protects it from the action of both exopeptidases and endopeptidases. rsc.orgrsc.org This increased resistance to enzymatic degradation prolongs the compound's half-life in the body, a critical factor for a potential drug. nih.gov The inherent stability of the diketopiperazine ring makes it a reliable and robust template for designing new peptide-based therapeutics. rsc.org

Enhanced Cell Permeability

For a drug to be effective against intracellular targets, it must be able to cross the cell membrane. While many peptides have poor cell permeability, cyclization can be a strategy to improve this property. nih.gov The ring structure can reduce the number of exposed polar groups and allow the molecule to adopt a conformation that is more favorable for passing through the lipid bilayer of the cell membrane. nih.gov However, cell permeability is not guaranteed by cyclization alone, and for some hydrophilic cyclic dipeptides, it can be low. nih.gov

To address this, various strategies are employed to enhance the cell permeability of cyclic dipeptide scaffolds. These include N-methylation of the peptide backbone and the conjugation of the cyclic peptide to a known cell-penetrating peptide (CPP). rsc.orgnih.govnih.gov Such modifications aim to increase the lipophilicity or provide an active transport mechanism, thereby improving the compound's ability to reach intracellular targets. researchgate.net

Investigation as a Scaffold for Therapeutic Innovation

The stable and conformationally constrained nature of the Cyclo(Ile-Ala) backbone makes it an excellent scaffold for therapeutic innovation. A scaffold is a central molecular framework upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The diketopiperazine core is considered a versatile and attractive scaffold for synthetic drug design. nih.govresearchgate.net

Antimicrobial Agents (Antibacterial, Antifungal)

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Cyclic dipeptides have emerged as a promising class of compounds with significant antimicrobial potential. nih.gov Numerous studies have reported that diketopiperazines exhibit a broad spectrum of activity, including antibacterial and antifungal effects. frontiersin.orgnih.gov

For instance, research has shown that certain cyclic dipeptides possess broad-spectrum antibacterial properties, while others demonstrate potent antifungal activity. nih.gov While direct studies on the antimicrobial spectrum of Cyclo(Ile-Ala) are limited, related compounds such as Cyclo(L-Ala-L-Ile) have been shown to elicit disease resistance in plants, suggesting a role in combating microbial pathogens. nih.gov The antifungal activity of various cyclic dipeptides has been demonstrated against pathogenic fungi like Colletotrichum orbiculare. nih.gov

Cyclic Dipeptide ClassObserved ActivityExample OrganismsReference
Diketopiperazines (General)Antibacterial, AntifungalVarious bacteria and fungi frontiersin.orgnih.gov
Cyclo(Pro-Trp), Cyclo(Phe-Pro)Broad Spectrum AntibacterialE. coli, S. aureus nih.gov
Cyclo(Trp-Pro), Cyclo(Trp-Trp)Broad Spectrum AntifungalC. albicans, A. niger nih.gov
Cyclo(Leu-Pro)AntifungalColletotrichum orbiculare nih.gov

Anticancer Agents

The application of cyclic dipeptides in oncology is an area of intense investigation. Many natural and synthetic cyclic dipeptides have demonstrated significant anticancer activity. nih.govmdpi.com A key finding directly involving Cyclo(Ile-Ala) is its identification as a cell cycle inhibitor. targetmol.com

Cell cycle progression is a fundamental process for cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Compounds that can inhibit the cell cycle are therefore valuable candidates for anticancer therapies. nih.gov Cyclo(Ile-Ala) was identified along with five other cyclic dipeptides as a novel inhibitor of the cell cycle, highlighting its potential as a lead compound for the development of new anticancer drugs. targetmol.com Other cyclic dipeptides have been shown to exert cytotoxic effects against a range of human cancer cell lines, including lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. nih.govmdpi.com The development of novel peptides from cyclic dipeptide building blocks has also yielded compounds with anticancer activities. chemimpex.com

CompoundCancer Cell LineObserved EffectReference
Cyclo(Ile-Ala)ts FT210 cellsCell cycle inhibition targetmol.com
Urukthapelstatin A (Cyclic Peptide)A549 (Lung)Cytotoxicity (IC50 = 12 nM) mdpi.com
Cyclo(His-Ala)HeLa, MCF-7 (Breast)Anticancer Activity nih.govresearchgate.net
Cyclo(l-Leu-l-Pro)HCT-116 (Colon)Moderate Inhibition nih.gov

Immunomodulators

The potential for cyclic peptides to act as immunomodulators is an active area of research. For instance, some cyclic peptides have been shown to influence immune responses by affecting T-cell proliferation and the production of cytokines, which are key signaling molecules in the immune system. A related compound, the cyclic dipeptide Cyclo(L-Pro-L-Ile), has been observed to induce the expression of defense-related genes in pine seedlings, suggesting a potential to modulate biological defense mechanisms. However, direct evidence and specific data from in vitro or in vivo studies detailing the effects of Cyclo(Ile-Ala) on immune cells, such as lymphocytes or macrophages, are not presently available in the reviewed literature. Consequently, a data-driven analysis of its impact on cytokine profiles or immune cell activation cannot be provided at this time.

Future Research Directions and Translational Potential

Elucidation of Undiscovered Mechanisms of Action

While preliminary studies have identified Cyclo(Ile-Ala) as a cell cycle inhibitor, the precise molecular pathways through which it exerts its effects remain largely uncharacterized. targetmol.com Future investigations must move beyond phenotypic screening to pinpoint its direct molecular targets. Research in this area should focus on:

Target Deconvolution: Employing advanced chemical biology techniques such as affinity chromatography, activity-based protein profiling, and yeast two-hybrid screening to identify the specific proteins or cellular components that directly bind to Cyclo(Ile-Ala).

Signaling Pathway Analysis: Once putative targets are identified, detailed studies of downstream signaling cascades are necessary. For instance, if Cyclo(Ile-Ala) is found to interact with a specific cyclin-dependent kinase (CDK) or a component of the cell cycle checkpoint machinery, subsequent research would involve analyzing the phosphorylation status of key substrates and the expression levels of related genes.

Comparative Mechanistic Studies: Closely related cyclic dipeptides have demonstrated varied mechanisms. For example, Cyclo(His-Ala) has been shown to inhibit the growth of various cancer cell lines and exhibits antithrombotic effects, while Cyclo(Δ-Ala-L-Val) can activate bacterial quorum-sensing systems. nih.govbioaustralis.com Comparative studies could reveal how the specific side chains of isoleucine and alanine (B10760859) in Cyclo(Ile-Ala) determine its unique mechanistic footprint compared to other DKPs.

Biomarker Discovery: The observation that Cyclo(Ile-Ala) concentrations are elevated in preterm neonates suggests a role in metabolic adaptation. mdpi.com Mechanistic studies could uncover its function in metabolic regulation, potentially identifying it as a biomarker for specific physiological or pathological states.

Exploration of Novel Biological Activities

The known cell cycle inhibitory activity of Cyclo(Ile-Ala) provides a strong foundation for exploring its therapeutic potential in oncology. targetmol.com However, the chemical space occupied by cyclic dipeptides is vast, and their biological activities are diverse. A systematic exploration of other potential bioactivities is a critical future direction.

Antimicrobial and Quorum Sensing Modulation: Given that many cyclic dipeptides isolated from microorganisms play a role in intercellular communication, Cyclo(Ile-Ala) should be screened for its ability to modulate quorum sensing in a wider range of pathogenic bacteria and fungi. Its potential to act as an agonist or antagonist could lead to novel anti-infective strategies that disrupt bacterial virulence without exerting direct bactericidal pressure. bioaustralis.com

Immunomodulatory and Anti-inflammatory Effects: The structural rigidity of the DKP scaffold makes it an interesting candidate for targeting protein-protein interactions, many of which are central to immune signaling. Future studies should assess the ability of Cyclo(Ile-Ala) to modulate cytokine production, immune cell proliferation, and key inflammatory pathways such as NF-κB and MAPK signaling.

Neuroactivity: The constrained conformation of cyclic peptides allows them to sometimes cross the blood-brain barrier and interact with neural receptors. Screening Cyclo(Ile-Ala) in a panel of neurological assays could uncover potential activities related to neurotransmission, neuroprotection, or the modulation of neurodegenerative disease pathways.

Agricultural Applications: Many natural products from microbes have applications in agriculture as bio-pesticides or growth promoters. Investigating the effects of Cyclo(Ile-Ala) on plant pathogens, insect pests, and plant growth could open new avenues for its use in sustainable agriculture.

A summary of established and potential biological activities for Cyclo(Ile-Ala) and related compounds is presented below.

Compound/ClassEstablished ActivityPotential Future Research Area
Cyclo(Ile-Ala) Cell Cycle Inhibition targetmol.comNeuroactivity, Immunomodulation
Cyclo(His-Ala) Anticancer, Antithrombotic nih.govAnti-inflammatory
Cyclo(Δ-Ala-L-Val) Quorum Sensing Activation bioaustralis.comBiofilm Inhibition
Cyclic Dipeptides Diverse Bioactivities frontiersin.orgAgricultural Biocontrol

Development of Advanced Synthetic and Biosynthetic Production Methods

To facilitate extensive preclinical and clinical research, robust and scalable methods for producing Cyclo(Ile-Ala) are essential. Future efforts should focus on both chemical and biological production strategies.

Chemical Synthesis: The traditional chemical synthesis of cyclic dipeptides involves the intramolecular cyclization of a linear dipeptide precursor. nih.govfrontiersin.org While effective, future research should aim to develop more efficient, scalable, and environmentally friendly methods. This could include solid-phase synthesis protocols that allow for high-throughput production of derivatives or novel catalytic methods that minimize the use of harsh reagents and improve yields.

Biosynthetic Production: Nature produces the DKP scaffold using two primary enzymatic systems: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered tRNA-dependent cyclodipeptide synthases (CDPSs). nih.govresearchgate.netnih.gov Leveraging these biological systems offers a promising route for sustainable production.

Enzyme Discovery and Engineering: Mining microbial genomes can uncover novel CDPS or NRPS enzymes with a natural propensity to synthesize Cyclo(Ile-Ala). Furthermore, protein engineering could be used to alter the substrate specificity of existing enzymes to favor the condensation of isoleucine and alanine, thereby creating bespoke biocatalysts for its production.

Metabolic Engineering: Introducing the genes for a specific CDPS or NRPS into a robust microbial host like Escherichia coli or Saccharomyces cerevisiae could enable fermentative production of Cyclo(Ile-Ala). This approach allows for scalable and cost-effective manufacturing and can be combined with the introduction of "tailoring enzymes" to produce novel derivatives in vivo. frontiersin.org

Production MethodAdvantagesFuture Research Focus
Chemical Synthesis High purity, ease of derivatizationGreen chemistry approaches, solid-phase synthesis optimization
Biosynthesis (NRPS/CDPS) Sustainable, potential for in vivo derivatizationDiscovery of novel enzymes, metabolic engineering of host strains

Rational Design of High-Potency and Selectivity Derivatives

While Cyclo(Ile-Ala) itself is a promising lead compound, its therapeutic potential can be significantly enhanced through rational drug design. The goal is to create derivatives with improved potency, greater selectivity for the biological target, and better pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies: A systematic SAR campaign should be undertaken by modifying the side chains of the isoleucine and alanine residues. For example, altering the size, lipophilicity, and charge of these side chains can provide crucial insights into the binding requirements of the molecular target. mdpi.com The conformational rigidity of the DKP backbone makes it an ideal scaffold for such studies, as changes in activity can often be more directly attributed to the modifications made. frontiersin.org

Combinatorial Biosynthesis: The use of tailoring enzymes, which naturally modify DKP scaffolds, offers a powerful tool for creating libraries of novel derivatives. frontiersin.org By combining different CDPS enzymes with a variety of tailoring enzymes (e.g., oxidases, methyltransferases, prenyltransferases) in a single microbial host, it is possible to generate a diverse set of new molecules for high-throughput screening.

Computational Modeling: Molecular docking and dynamic simulations can be used to model the interaction of Cyclo(Ile-Ala) and its derivatives with putative biological targets. These computational approaches can help prioritize the synthesis of the most promising derivatives, thereby saving time and resources. researchgate.net

Integration into Multidisciplinary Research Platforms

The ultimate translation of Cyclo(Ile-Ala) from a laboratory curiosity to a valuable product requires its integration into broader research and development platforms.

Drug Delivery Systems: The therapeutic efficacy of many promising compounds is limited by poor bioavailability or off-target effects. Encapsulating Cyclo(Ile-Ala) or its potent derivatives into advanced drug delivery systems, such as lipid nanoparticles, liposomes, or polymeric micelles, could enhance their stability, improve their pharmacokinetic profiles, and enable targeted delivery to specific tissues, such as tumors. nih.govresearchgate.net

Chemical Biology Probes: Synthesizing derivatives of Cyclo(Ile-Ala) that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups can create powerful chemical probes. These tools are invaluable for elucidating mechanisms of action by allowing researchers to visualize the subcellular localization of the compound and to covalently label its binding partners for identification.

Diagnostic and Theranostic Applications: If Cyclo(Ile-Ala) is validated as a robust biomarker for a specific disease, research can be directed towards developing sensitive detection methods for its quantification in clinical samples. Furthermore, by linking a derivative of Cyclo(Ile-Ala) to both a therapeutic agent and an imaging agent, it may be possible to create theranostic platforms that combine diagnosis and treatment.

By pursuing these interconnected research avenues, the scientific community can systematically build upon the initial promise of Cyclo(Ile-Ala), paving the way for the development of novel therapeutics and biotechnological tools.

Q & A

Q. What are the standard protocols for isolating Cyclo(Ile-Ala) from marine actinomycetes, and how is activity-guided fractionation optimized?

Cyclo(Ile-Ala) is isolated via activity-guided fractionation using ts FT210 cells to screen extracts from marine actinomycetes (e.g., Streptomyces flavoretus 18522). Chloroform extracts of fermentation broth and mycelia are subjected to chromatographic separation (e.g., silica gel, HPLC) and spectroscopic structural elucidation (NMR, MS). Flow cytometry is employed to evaluate cell cycle inhibition at each fractionation step, ensuring bioactivity retention . Key challenges include minimizing compound degradation during extraction and optimizing solvent systems for polarity-based separation.

Q. How is the structural identity of Cyclo(Ile-Ala) confirmed in new studies?

Structural confirmation involves:

  • Spectroscopic Analysis : 1D/2D NMR for backbone connectivity and MS for molecular weight validation (e.g., molecular ion peak at m/z 184.24).
  • Comparative Data : Cross-referencing with published CAS Registry data (CAS No. 90821-99-1) and crystallographic databases.
  • Computational Modeling : DFT-aided vibrational spectroscopy to predict and match experimental IR/Raman spectra, particularly for cyclic conformations .

Q. What methodological approaches are used to assess Cyclo(Ile-Ala)’s cell cycle inhibitory effects in vitro?

  • Cell Lines : ts FT210 murine leukemia cells are standard for G1/S phase arrest studies due to temperature-sensitive cell cycle regulation .
  • Assays : Flow cytometry with propidium iodide staining quantifies DNA content distribution. Dose-response curves (typical range: 5–50 µM) determine IC50 values.
  • Controls : Positive controls (e.g., roscovitine) and solvent controls (DMSO ≤0.1% v/v) ensure assay validity .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivity data for Cyclo(Ile-Ala) across different studies?

Contradictions in bioactivity (e.g., variable IC50 values) are analyzed through:

  • Cell Line Variability : Testing across multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.
  • Assay Conditions : Standardizing culture media, serum concentration, and incubation time to reduce inter-lab variability.
  • Data Normalization : Reporting activity relative to internal standards and validating via orthogonal assays (e.g., Western blot for cyclin-dependent kinase inhibition) .

Q. What advanced spectroscopic and computational techniques are employed to study Cyclo(Ile-Ala)’s conformation and interaction with biological targets?

  • Solid-State NMR : Resolves rigid cyclic backbone dynamics in lyophilized samples.
  • Molecular Dynamics (MD) Simulations : Predicts binding modes with cell cycle proteins (e.g., CDK2) using force fields like AMBER.
  • Surface-Enhanced Raman Spectroscopy (SERS) : Detects thiol-mediated interactions in monolayer models, relevant for membrane permeability studies .

Q. What experimental designs are recommended to explore structure-activity relationships (SAR) of Cyclo(Ile-Ala) derivatives?

  • Derivatization Strategies : Substituting Ile or Ala residues with non-canonical amino acids (e.g., D-Ala) to probe stereochemical effects.
  • High-Throughput Screening (HTS) : Libraries of synthetic analogs are screened using automated flow cytometry.
  • Quantitative SAR (QSAR) : Multivariate regression models correlate logP, polar surface area, and hydrogen-bond donors with activity .

Data Handling and Reproducibility

Q. How should researchers prepare and store Cyclo(Ile-Ala) stock solutions to ensure stability and reproducibility?

  • Solubility : 5.6 mg/mL in DMSO (30.4 mM). Avoid aqueous buffers due to precipitation risks.
  • Storage : Aliquot at -80°C for long-term stability (≤1 year); avoid freeze-thaw cycles.
  • Working Concentrations : Dilute in culture media immediately before use. Reference dilution tables for accuracy:
Stock ConcentrationVolume for 1 mL of 10 µM
10 mM1 µL
1 mM10 µL

Q. What statistical methods are critical for analyzing Cyclo(Ile-Ala)’s dose-response data in cell cycle studies?

  • Nonlinear Regression : Four-parameter logistic model (4PL) to calculate IC50 and Hill slopes.
  • ANOVA with Post Hoc Tests : Compare multiple doses across biological replicates.
  • Survival Analysis : Kaplan-Meier plots for long-term cytotoxicity assays .

Ethical and Reporting Standards

Q. How can researchers ensure ethical reporting of Cyclo(Ile-Ala) data, particularly when conflicting results arise?

  • Transparency : Disclose all raw data, including negative results, in public repositories (e.g., Zenodo).
  • Peer Review : Pre-publish findings on preprint servers (e.g., bioRxiv) for community validation.
  • Replication Studies : Collaborate with independent labs to verify bioactivity in diverse models .

Q. What guidelines should be followed when citing prior studies on Cyclo(Ile-Ala) to maintain academic integrity?

  • Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Natural Products) over vendor-supplied data.
  • Conflict of Interest : Disclose funding from commercial suppliers if applicable.
  • Version Control : Cite database entries (e.g., FDA GSRS) using permanent identifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.